molecular formula C7H10N2O2 B11918309 5-isopropoxypyridazin-3(2H)-one CAS No. 1346697-72-0

5-isopropoxypyridazin-3(2H)-one

Cat. No.: B11918309
CAS No.: 1346697-72-0
M. Wt: 154.17 g/mol
InChI Key: DUVWFDIDHQGROK-UHFFFAOYSA-N
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Description

5-Isopropoxypyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with an isopropoxy group at the 5-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropoxypyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from readily available precursors such as hydrazine and diketones.

    Formation of the Pyridazine Ring: The hydrazine reacts with a diketone under acidic or basic conditions to form the pyridazine ring.

    Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.

    Oxidation to Form the Keto Group: The final step involves the oxidation of the 3-position to form the keto group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Starting Materials: Large-scale synthesis of hydrazine and diketones.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxypyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include various substituted pyridazines with different functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

5-Isopropoxypyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-isopropoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.

Comparison with Similar Compounds

  • 6-Chloro-5-isopropylpyridazin-3-ol
  • 3,6-Dichloro-4-isopropylpyridazine
  • 3-Chloro-4-[(6-chloro-5-isopropyl-pyridazin-3-yl)oxy]-aniline

Comparison:

  • Structural Differences: While these compounds share the pyridazine core, they differ in the substituents attached to the ring, which can significantly influence their chemical and biological properties.
  • Unique Features: 5-Isopropoxypyridazin-3(2H)-one is unique due to the presence of both the isopropoxy group and the keto group, which confer distinct reactivity and potential applications compared to its analogs.

Biological Activity

5-Isopropoxypyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 1346697-72-0, is characterized by a unique isopropoxy group that may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

The molecular formula of this compound is C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}, with a molecular weight of 166.18 g/mol. The compound's structure includes a pyridazine ring, which is pivotal in its biological activity.

PropertyValue
Molecular FormulaC8H10N2O
Molecular Weight166.18 g/mol
IUPAC NameThis compound
CAS Number1346697-72-0

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial metabolism or cellular signaling pathways. The presence of the isopropoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several pyridazine derivatives, including this compound, it was found to exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .

Research Findings on Biological Activity

A detailed pharmacological evaluation was conducted where various derivatives of pyridazinones were synthesized and tested for their ability to activate formyl peptide receptors (FPRs). The results indicated that modifications at specific positions on the pyridazine ring could enhance agonistic activity towards FPRs, which are critical in regulating inflammation and immune responses .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, potential FPR agonistUnique isopropoxy substitution
Pyridazine-3-oneModerate antimicrobialBasic structure without substitutions
PhthalazinoneAnticancer propertiesKnown for PARP inhibition

Properties

CAS No.

1346697-72-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-propan-2-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C7H10N2O2/c1-5(2)11-6-3-7(10)9-8-4-6/h3-5H,1-2H3,(H,9,10)

InChI Key

DUVWFDIDHQGROK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=O)NN=C1

Origin of Product

United States

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